molecular formula C8H7N3O2 B3013603 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1369341-62-7

2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B3013603
M. Wt: 177.163
InChI Key: RPDNYRSXVUZMTB-UHFFFAOYSA-N
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Description

The compound 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a derivative of the pyrazolopyrimidine family, which has been the subject of various studies due to its potential biological activities. Research has explored the synthesis and modification of related structures to enhance their pharmacological properties, such as anti-inflammatory, antimicrobial, and kinase inhibition activities .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-component reactions, where different substituents are introduced to modify the core structure and achieve desired properties. For instance, the introduction of a longer side chain and various substitutions at different positions of the pyrazolopyrimidine ring have been shown to significantly affect the anti-inflammatory activity of these compounds . Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized for the inhibition of c-Src kinase, which is relevant in the treatment of acute ischemic stroke . Additionally, the synthesis of tetrazolopyrimidine derivatives has been achieved through one-pot reactions, highlighting the versatility of this scaffold in drug design .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is crucial for their biological activity. The presence of different substituents can influence the molecule's interaction with biological targets. For example, the introduction of aryl or heteryl groups has been shown to confer antimicrobial properties . The molecular structure is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives undergo various chemical reactions, which are essential for their synthesis and functionalization. These reactions include the interaction of acylpyruvic acids with aromatic or heterocyclic aldehydes and aminotetrazole to produce methyl esters with antimicrobial activity . The regioselective synthesis of triazolopyrimidine derivatives has also been reported, which is significant for the development of compounds with antiviral properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are important for the compound's solubility, stability, and overall pharmacokinetic profile. For instance, the solvent-free synthesis of tetrazolopyrimidine esters suggests an eco-friendly approach with potential for high yields, which is beneficial for large-scale production . The crystallography studies provide insights into the hydrogen-bonding patterns and solid-state structure, which can affect the compound's solubility and bioavailability10.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid have been synthesized and evaluated for antimicrobial activity. Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, closely related to the compound , have been synthesized and some demonstrated significant antimicrobial properties, as confirmed by IR spectroscopy and PMR spectrometry (Gein et al., 2009). This indicates potential applications of derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in developing antimicrobial agents.

Synthesis and Structural Analysis

The study of the synthesis of different derivatives and the structural analysis of compounds related to 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been a significant part of scientific research. For instance, regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored, highlighting the compound's versatility in chemical synthesis (Drev et al., 2014). Additionally, the molecular structure of various derivatives has been determined through techniques like X-ray diffractometry, showcasing the compound's structural intricacies and potential for further chemical exploration (Frizzo et al., 2009).

Application in Medical Imaging

Derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid have been investigated for their potential in medical imaging. Specifically, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging with positron emission tomography (PET), with promising results in in vitro and in vivo studies (Xu et al., 2012). These findings indicate the potential of these derivatives in enhancing the capabilities of medical diagnostic tools.

Future Directions

The future directions for 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid could involve further exploration of its optical applications, given its tunable photophysical properties . Additionally, its high overall yield and the absence of catalysts in its synthesis suggest potential for efficient production .

properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-7-9-3-2-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDNYRSXVUZMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

CAS RN

1369341-62-7
Record name 2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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